Spiro-Oxanthromicin A is sourced from Actinomadura spp., a genus of actinobacteria known for producing various secondary metabolites with pharmacological properties. Research indicates that these bacteria are capable of synthesizing complex polyketides, which include Spiro-Oxanthromicin A and its analogs, through intricate biosynthetic pathways involving multiple enzymatic steps and gene clusters .
Chemically, Spiro-Oxanthromicin A can be classified as a spiro compound, characterized by the presence of two or more rings that share a single atom. It falls under the broader category of natural products, specifically polyketides, which are synthesized via the polyketide synthase pathway. This classification highlights its structural complexity and potential pharmacological relevance.
The synthesis of Spiro-Oxanthromicin A involves several sophisticated methodologies that leverage the unique biosynthetic capabilities of Actinomadura spp.
The synthesis may involve:
The molecular structure of Spiro-Oxanthromicin A is characterized by its spirocyclic framework, which contributes to its biological activity.
The compound features:
Spiro-Oxanthromicin A undergoes various chemical reactions that are crucial for its biological activity.
The reactivity is influenced by steric factors due to the spiro structure, making certain positions more reactive than others depending on the surrounding functional groups .
The mechanism by which Spiro-Oxanthromicin A exerts its biological effects involves several biochemical pathways.
Research indicates that compounds similar to Spiro-Oxanthromicin A exhibit antimicrobial properties, suggesting a potential mechanism involving disruption of bacterial cell wall synthesis or function .
Understanding the physical and chemical properties of Spiro-Oxanthromicin A is essential for predicting its behavior in biological systems.
Quantitative analyses such as Log P (partition coefficient) can provide insight into its lipophilicity and potential bioavailability .
Spiro-Oxanthromicin A has promising applications in various scientific fields:
Streptomyces sp. MST-134270, isolated from a soil sample near Pamplona, Spain, represents the primary biosynthetic source of spiro-oxanthromicin A. Phylogenetic identification relied on polyphasic taxonomy, integrating 16S ribosomal ribonucleic acid (16S rRNA) gene sequencing with whole-genome analyses. The strain shares 99.4% 16S rRNA similarity with Streptomyces cyaneochromogenes and Streptomyces aquilus, yet digital DNA-DNA hybridization (dDDH) values of 88.4% and average nucleotide identity (ANI) of 98.65% confirmed its distinct species status. Genomic analysis revealed a linear chromosome spanning 8.57 megabase pairs with a 71.96% guanine-cytosine content, harboring 7,571 coding sequences and 83 transfer and messenger RNA genes. Crucially, biosynthetic gene cluster (BGC) prediction identified a type II polyketide synthase (PKS) system responsible for spiro-oxanthromicin A production, characterized by ketosynthase-alpha and ketosynthase-beta domains homologous to known anthraquinone pathways [1] [3].
Table 1: Genomic and Phylogenetic Features of Streptomyces sp. MST-134270
| Feature | Value/Description | Method |
|---|---|---|
| Geographic Origin | Pamplona, Spain soil | Isolation protocol |
| 16S rRNA Similarity | 99.4% (S. cyaneochromogenes) | Sanger sequencing |
| dDDH Value | 88.4% | Whole-genome comparison |
| ANI (Average Nucleotide Identity) | 98.65% | Orthologous gene alignment |
| BGC Type | Type II PKS | antiSMASH analysis |
The ecological niche of Streptomyces sp. MST-134270 involves complex soil microbiota interactions within the rhizosphere. Soil-derived actinomycetes occupy specialized Grinnellian niches defined by abiotic factors like pH (5.0–9.0), temperature (20°C–30°C), and organic carbon availability. Cultivation on cracked wheat solid substrate enhanced spiro-oxanthromicin A yield, indicating adaptation to plant-derived polysaccharides. Niche transferability studies demonstrate that Streptomyces spp. exhibit metabolic plasticity when colonizing new habitats; however, resource competition limits coexistence with phylogenetically similar taxa. Metagenomic analyses of soil microbiomes reveal that niche overlap in resource utilization genes (e.g., carbohydrate-active enzymes) predicts competitive exclusion. Streptomyces sp. MST-134270 likely escapes this via secondary metabolite production, inhibiting competitors and modifying its Eltonian niche through chemical engineering of the microenvironment [1] [4] [6].
Anthrone-peroxide polyketides represent a rare structural class first documented in 1970 with (−)-oxanthromicin from Streptomyces spp. These compounds feature a dimeric anthrone scaffold bridged by a peroxide group, initially characterized via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Spiro-oxanthromicin A, isolated in 2014, extends this family through a unique spirocyclic system formed via oxidative coupling. Historically, bioactive anthrone derivatives were prioritized for their anticancer properties; staurosporine (co-isolated with spiro-oxanthromicin A) exemplifies K-Ras inhibitory alkaloids from Streptomyces. The discovery pipeline evolved from bioassay-guided fractionation to integrated genomics, with antiSMASH revealing that 22% of Streptomyces strains possess >14 BGCs for novel polyketides. Anthrone-peroxide biosynthetic pathways are now classified as subfamilies of type II PKS clusters, differing from macrolide-producing type I systems in Micromonospora [1] [5] [8].
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